![molecular formula C20H18S2 B14637003 1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene CAS No. 55091-48-0](/img/structure/B14637003.png)
1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(benzylthio)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with two benzylthio groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(benzylthio)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dibromobenzene with benzyl mercaptan in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
1,4-Dibromobenzene+2Benzyl MercaptanNaH1,4-Bis(benzylthio)benzene+2NaBr
Industrial Production Methods
Industrial production of 1,4-Bis(benzylthio)benzene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(benzylthio)benzene undergoes various chemical reactions, including:
Oxidation: The benzylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form benzylthiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzylthiol derivatives.
Substitution: Halogenated or nitrated derivatives of 1,4-Bis(benzylthio)benzene.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(benzylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(benzylthio)benzene depends on its specific application. In biological systems, it may interact with cellular components through its benzylthio groups, which can form covalent bonds with nucleophiles such as thiol groups in proteins. This interaction can lead to the modulation of protein function and cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(methylthio)benzene: Similar structure but with methylthio groups instead of benzylthio groups.
1,4-Dibromobenzene: Precursor used in the synthesis of 1,4-Bis(benzylthio)benzene.
1,4-Benzenedithiol: Contains thiol groups instead of benzylthio groups.
Uniqueness
1,4-Bis(benzylthio)benzene is unique due to the presence of benzylthio groups, which impart distinct chemical reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
55091-48-0 |
|---|---|
Molekularformel |
C20H18S2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
1,4-bis(benzylsulfanyl)benzene |
InChI |
InChI=1S/C20H18S2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChI-Schlüssel |
FHEYWHLLRHEXHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)SCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14636920.png)
![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)

![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
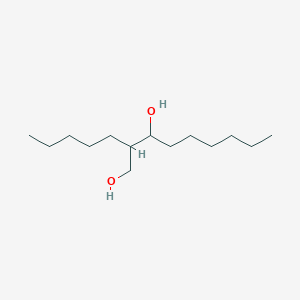
![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
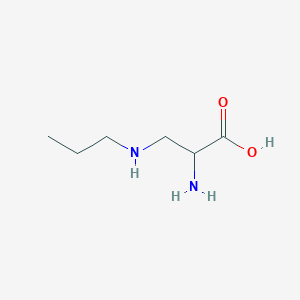
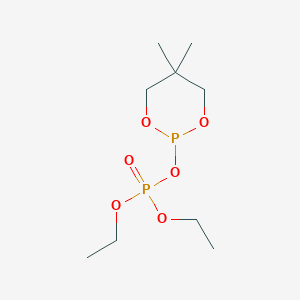
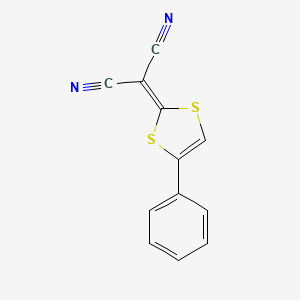
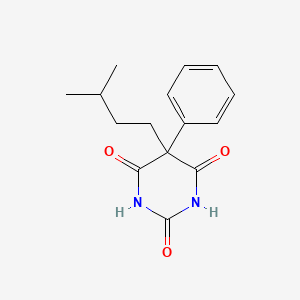
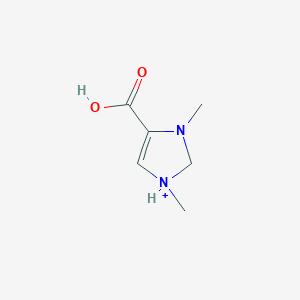
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)

![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
